molecular formula C20H15F3N4OS B2772182 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 379239-61-9

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2772182
CAS RN: 379239-61-9
M. Wt: 416.42
InChI Key: SWFMUVUEIZDULF-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoline, which is a class of compounds known for their potential antiviral and antimicrobial activities . The compound has a molecular weight of 398.49 and its linear formula is C23H18N4OS .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . Another method involves starting with 2,3-dichloropyrazine and substituting the hydrazine group via a nucleophilic reaction using hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoline core, which is a fused ring system incorporating a triazole and a quinoline . It also contains a thioacetamide group and a 2-(trifluoromethyl)phenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.49 and its linear formula is C23H18N4OS . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A significant aspect of research on these compounds involves the development of synthetic methodologies for creating derivatives with potential biological activities. For instance, Fathalla et al. (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, showcasing the utility of DCC coupling and azide coupling methods for attaching amino acid derivatives to the triazoloquinoxaline moiety (Fathalla, 2015). This research highlights the chemical versatility and potential for modification of the core structure, facilitating the exploration of novel biological activities.

Pharmacological Activities

The derivatives of this chemical class have been studied for various pharmacological activities. Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their positive inotropic activity, indicating potential applications in cardiovascular diseases (Zhang et al., 2008). Another study by Yurttaş et al. (2020) focused on synthesizing novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring and evaluating their antimicrobial activity, suggesting their utility in combating microbial infections (Yurttaş et al., 2020).

Biological Evaluation

Panwar et al. (2013) derived novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1,2,4]triazolo[1,5-a]quinolin-6-amines from 5-bromocoumarin and evaluated their antimicrobial, insecticidal, and anthelmintic activities, expanding the potential applications of this chemical class to include pest and parasite control (Panwar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-12-10-17-25-26-19(27(17)16-9-5-2-6-13(12)16)29-11-18(28)24-15-8-4-3-7-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFMUVUEIZDULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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